

# A Comprehensive Technical Guide on Tasimelteon (C15H19NO2)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Tasimelteon |           |
| Cat. No.:            | B1681936    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tasimelteon**, with the chemical formula C15H19NO2, is a selective dual melatonin receptor agonist.[1][2][3] Marketed under the trade name Hetlioz®, it is the first and only medication approved by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24), a chronic circadian rhythm disorder predominantly affecting totally blind individuals.[1][2] Due to the absence of light perception, these individuals cannot entrain their master body clock to a 24-hour day, leading to a continuous shift in their sleep-wake cycle. **Tasimelteon**'s mechanism involves resynchronizing the internal clock through a "non-photic" pathway. This guide provides an in-depth technical overview of its chemical structure, properties, mechanism of action, and the experimental methodologies used in its evaluation.

# **Chemical Structure and Properties**

**Tasimelteon**, chemically designated as N-{[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl}propanamide, is a monocarboxylic acid amide belonging to the class of 1-benzofurans and cyclopropanes. It is a white to off-white crystalline powder.

### **Chemical Identifiers**



| Identifier        | Value                                                                       |
|-------------------|-----------------------------------------------------------------------------|
| IUPAC Name        | N-{[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl}propanamide |
| SMILES            | CCC(=O)NC[C@@H]1C[C@H]1C2=C3CCOC3<br>=CC=C2                                 |
| InChI Key         | PTOIAAWZLUQTIO-GXFFZTMASA-N                                                 |
| CAS Number        | 609799-22-6                                                                 |
| Molecular Formula | C15H19NO2                                                                   |
| Molecular Weight  | 245.32 g/mol                                                                |

**Physicochemical Properties** 

| Property           | Value                                      |
|--------------------|--------------------------------------------|
| Melting Point      | 78 °C                                      |
| Boiling Point      | 442.55 °C (Predicted)                      |
| Water Solubility   | 1.1 mg/mL; slightly soluble                |
| Other Solubilities | Freely soluble in methanol and 95% ethanol |
| logP               | 2.43                                       |

# **Mechanism of Action and Pharmacology**

**Tasimelteon** is a potent and selective dual agonist for the melatonin receptors MT1 and MT2, which are located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock. These G-protein coupled receptors are integral to the control of circadian rhythms.

The therapeutic effect of **tasimelteon** is achieved by mimicking the action of endogenous melatonin. It exhibits a higher binding affinity for the MT2 receptor compared to the MT1 receptor. Activation of the MT1 receptor is primarily thought to promote sleep onset, while activation of the MT2 receptor is believed to be crucial for phase-shifting the circadian rhythm,



thereby re-entraining the internal clock to the 24-hour day. **Tasimelteon** has no significant affinity for over 160 other pharmacologically relevant receptors, ensuring its targeted action.





Click to download full resolution via product page

**Tasimelteon**'s signaling cascade in SCN neurons.

# **Pharmacodynamics**

The binding affinity (Ki) and functional potency (EC50) of **tasimelteon** have been determined in cell lines stably expressing human melatonin receptors.

| Parameter                    | MT1 Receptor | MT2 Receptor | Cell Line |
|------------------------------|--------------|--------------|-----------|
| Binding Affinity (Ki)        | 0.304 nM     | 0.069 nM     | NIH-3T3   |
| Binding Affinity (Ki)        | 0.35 nM      | 0.17 nM      | CHO-K1    |
| Functional Potency<br>(EC50) | 0.74 nM      | 0.1 nM       | NIH-3T3   |

# **Pharmacokinetics**

**Tasimelteon**'s pharmacokinetic profile is linear over single doses ranging from 3 to 300 mg.

| Parameter                   | Value                       |
|-----------------------------|-----------------------------|
| Time to Peak (Tmax)         | 0.5 - 3 hours               |
| Absolute Bioavailability    | ~38.3%                      |
| Volume of Distribution (Vd) | 56 - 126 L                  |
| Protein Binding             | ~90%                        |
| Elimination Half-life (t½)  | 1.3 ± 0.4 hours             |
| Excretion                   | ~80% in urine, ~4% in feces |

## Metabolism

**Tasimelteon** is extensively metabolized in the liver, with less than 1% of the dose excreted as the parent compound.



- Phase I Metabolism: The primary metabolic pathways consist of oxidation at multiple sites and oxidative dealkylation, which opens the dihydrofuran ring. The major cytochrome P450 isozymes responsible for this are CYP1A2 and CYP3A4.
- Phase II Metabolism: Following Phase I reactions, phenolic glucuronidation is the major Phase II metabolic route.
- Metabolites: The primary metabolites (e.g., M9, M11, M12) exhibit significantly lower binding affinity for melatonin receptors (at least 13-fold less) than the parent compound, suggesting they do not contribute significantly to the clinical effects.



Click to download full resolution via product page

Metabolic pathway of Tasimelteon.

# **Experimental Protocols**Receptor Binding Affinity Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of **tasimelteon** for MT1 and MT2 receptors.

- Objective: To quantify the binding affinity of **tasimelteon** by measuring its ability to displace a high-affinity radioligand from human MT1 and MT2 receptors.
- Methodology:
  - Cell Culture: NIH-3T3 or CHO-K1 cells stably transfected to express either human MT1 or MT2 receptors are cultured and harvested.
  - Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.



- Binding Assay: Cell membranes are incubated in a binding buffer with a constant concentration of a radioligand (e.g., 2-[125]-iodomelatonin) and varying concentrations of unlabeled tasimelteon.
- Incubation: The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).
- Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound fraction.
- Quantification: The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis: The concentration of tasimelteon that inhibits 50% of specific radioligand binding (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## **cAMP Functional Assay**

This protocol details a functional assay to measure the agonistic activity (EC50) of tasimelteon.

- Objective: To determine the potency of tasimelteon in activating MT1/MT2 receptors by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.
- Methodology:
  - Cell Culture: NIH-3T3 cells expressing human MT1 or MT2 receptors are seeded in multiwell plates.
  - Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  - Treatment: Cells are treated with varying concentrations of tasimelteon.
  - Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.



- Incubation: The cells are incubated for a defined period (e.g., 30 minutes at 37°C).
- Lysis and Quantification: Cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA kit.
- Data Analysis: A dose-response curve is generated by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of tasimelteon. The EC50 value, the concentration at which tasimelteon produces 50% of its maximal inhibitory effect, is calculated using a sigmoidal dose-response model.

## Phase III Clinical Trial Protocol (SET Trial)

The Safety and Efficacy of **Tasimelteon** (SET) trial was a pivotal study establishing the efficacy of **tasimelteon** for Non-24.

- Objective: To evaluate the efficacy of **tasimelteon** in entraining the circadian rhythm of totally blind individuals with Non-24.
- Study Design: A multicenter, randomized, double-masked, placebo-controlled, parallel-group study.
- Patient Population: 84 totally blind adults with a confirmed diagnosis of Non-24.
- Methodology:
  - Screening: Patients undergo a screening phase to confirm the Non-24 diagnosis and determine their baseline free-running circadian period (τ) using urinary measurements of 6-sulfatoxymelatonin (aMT6s), the major metabolite of melatonin.
  - Randomization: Eligible patients are randomized to receive either 20 mg of tasimelteon or a matching placebo.
  - Treatment: The investigational product is self-administered orally once daily, one hour before the target bedtime, at the same time each night for up to six months.
  - Primary Endpoint: The primary efficacy endpoint is the proportion of patients who achieve entrainment of their aMT6s rhythm to a 24-hour cycle. Entrainment is defined as a post-



treatment circadian period of < 24.1 hours with a 95% confidence interval that includes 24.0.

 Secondary Endpoints: Key secondary endpoints include clinical response as measured by improvements in nighttime sleep duration, reductions in daytime nap duration, and overall global functioning scores.



Click to download full resolution via product page

Workflow of the pivotal SET clinical trial.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Tasimelteon | C15H19NO2 | CID 10220503 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide on Tasimelteon (C15H19NO2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681936#chemical-structure-and-properties-of-tasimelteon-c15h19no2]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





